molecular formula C10H16O3 B13178886 Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13178886
M. Wt: 184.23 g/mol
InChI Key: ALSIOHIEUCNNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,5,5-trimethyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the isomerization of epoxy derivatives. For instance, the isomerization of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate can be achieved using lithium diisopropylamide in an aprotic medium . This reaction leads to the formation of the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and epoxidation reactions. These reactions are facilitated by specific reagents and conditions, leading to the formation of various structural isomers and derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the spiro-connected oxirane ring and the stability of the resulting products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5,5-trimethyl-1-oxaspiro[23]hexane-2-carboxylate is unique due to its specific structural features, such as the spiro-connected oxirane ring and the presence of multiple methyl groups

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-8(2)5-10(6-8)9(3,13-10)7(11)12-4/h5-6H2,1-4H3

InChI Key

ALSIOHIEUCNNLE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

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